molecular formula C7H2BrF2N B047616 4-Bromo-2,6-difluorobenzonitrile CAS No. 123843-67-4

4-Bromo-2,6-difluorobenzonitrile

Cat. No. B047616
M. Wt: 218 g/mol
InChI Key: TZHQWUAOIWRFSW-UHFFFAOYSA-N
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Patent
US07329764B2

Procedure details

To a stirred solution of the above benzamide intermediate (9.4 g, 40 mmol) in DMF (15 mL) was added cyanuric chloride (7.24 g, 40 mL) at 0° C. The reaction was stirred at 0° C. for 3 h. Water was added slowly to the reaction and it was extracted with CH2Cl2 (3×100 mL). The solvent was washed with brine and dried over Na2SO4. The solvent was removed to give 4-bromo-2,6-difluorobenzonitrile (7.57 g, 86.9%).
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:9]([F:11])[C:5]([C:6]([NH2:8])=O)=[C:4]([F:12])[CH:3]=1.N1C(Cl)=NC(Cl)=NC=1Cl.O>CN(C=O)C>[Br:1][C:2]1[CH:3]=[C:4]([F:12])[C:5]([C:6]#[N:8])=[C:9]([F:11])[CH:10]=1

Inputs

Step One
Name
Quantity
9.4 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)N)C(=C1)F)F
Name
Quantity
40 mL
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted with CH2Cl2 (3×100 mL)
WASH
Type
WASH
Details
The solvent was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=CC(=C(C#N)C(=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 7.57 g
YIELD: PERCENTYIELD 86.9%
YIELD: CALCULATEDPERCENTYIELD 86.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.